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Abstract
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged

structure due to its prevalence in a multitude of biologically active compounds and FDA-

approved pharmaceuticals.[1][2] This technical guide provides a comprehensive analysis of 1H-
indazole-4-carbohydrazide, a derivative poised for exploration in drug discovery programs.

While this specific isomer is not extensively documented in primary literature, this document

consolidates known chemical principles and data from closely related analogues to present its

core chemical properties, predicted structural characteristics, and a robust, field-proven

synthetic protocol. This guide is intended for researchers, medicinal chemists, and drug

development professionals seeking to leverage the indazole scaffold for novel therapeutic

development.

Core Molecular Profile and Physicochemical
Properties
1H-indazole-4-carbohydrazide belongs to the family of nitrogen-containing heterocyclic

compounds, featuring a bicyclic aromatic system composed of a fused benzene and pyrazole

ring.[3] The carbohydrazide moiety at the 4-position introduces a versatile functional handle for
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further chemical modification and a potent hydrogen bonding group that significantly influences

its solid-state properties and potential biological interactions.

The 1H-tautomer of the indazole ring is the most thermodynamically stable form and is

therefore the predominant isomer.[1] The core properties of the molecule, along with data for its

immediate synthetic precursor, methyl 1H-indazole-4-carboxylate, are summarized below.

Table 1: Physicochemical Data

Property
1H-Indazole-4-
carbohydrazide
(Predicted/Known)

Methyl 1H-indazole-4-
carboxylate (Precursor)

CAS Number 1086392-16-6 192945-49-6

Molecular Formula C₈H₈N₄O C₉H₈N₂O₂

Molecular Weight 176.18 g/mol 176.17 g/mol [4]

Appearance
Predicted: White to off-white

solid
Solid[4]

Melting Point Data not available in literature 133-138 °C[4]

Topological Polar Surface Area

(TPSA)
83.8 Å² 65.9 Å²

Hydrogen Bond Donors 3 1

Hydrogen Bond Acceptors 3 3

Rotatable Bonds 1 1

Structural Elucidation and Spectroscopic Signature
(Predicted)
While experimentally derived spectra for 1H-indazole-4-carbohydrazide are not readily

available, its spectroscopic signature can be reliably predicted based on the well-documented

analysis of the indazole core and the carbohydrazide functional group.[5][6][7] These

predictions are invaluable for reaction monitoring and structural confirmation during synthesis.
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Predicted ¹H-NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to be highly characteristic:

Indazole N-H: A broad singlet appearing significantly downfield, typically >13.0 ppm, due to

the acidic nature of the proton on the pyrazole ring.[6]

Amide N-H (-CONH-): A broad singlet expected around 9.5-10.0 ppm.

Aromatic Protons: The protons on the benzene portion of the indazole ring will appear in the

aromatic region (7.0-8.5 ppm). The C3-H proton is typically the most downfield of the ring

protons. The substitution at C4 will lead to a predictable splitting pattern for H-5, H-6, and H-

7, likely appearing as a doublet, a triplet (or doublet of doublets), and a doublet, respectively.

Amine -NH₂: A broad singlet corresponding to the two terminal hydrazide protons, expected

around 4.5-5.0 ppm.

Predicted ¹³C-NMR Spectrum (100 MHz, DMSO-d₆)
Key signals in the carbon spectrum would confirm the structure:

Carbonyl Carbon (C=O): The most downfield signal, expected at >160 ppm, which is

characteristic of amide/hydrazide carbonyls.[5]

Aromatic Carbons: Six signals are expected in the 110-145 ppm range, corresponding to the

carbons of the fused benzene and pyrazole rings.

Predicted Infrared (IR) Spectrum (ATR)
The IR spectrum provides definitive evidence of the key functional groups:

N-H Stretching: Multiple sharp and broad bands are expected in the 3100-3400 cm⁻¹ region,

corresponding to the indazole N-H, the amide N-H, and the symmetric/asymmetric stretches

of the terminal -NH₂ group.[5]

C=O Stretching (Amide I): A strong, sharp absorption band is predicted around 1640-1680

cm⁻¹. This is a critical diagnostic peak for the carbohydrazide moiety.
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N-H Bending (Amide II): A strong band is expected around 1580-1620 cm⁻¹.

C=C Stretching: Aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion

peak [M]⁺ or [M+H]⁺ would be observed at m/z 176 or 177, respectively, confirming the

molecular weight.

Synthesis and Experimental Protocol
The most direct and reliable route to 1H-indazole-4-carbohydrazide is the hydrazinolysis of its

corresponding ester, methyl 1H-indazole-4-carboxylate. This precursor is commercially

available, making the synthesis highly accessible.[4] The conversion is a standard, high-

yielding nucleophilic acyl substitution reaction.

Synthetic Workflow
The logical flow from a common starting material to the final product is illustrated below. The

synthesis of the methyl ester intermediate from foundational precursors is a well-established

multi-step process in organic chemistry, often starting from substituted toluenes or

benzonitriles.
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Step 1: Indazole Core Formation (Literature Methods)

Step 2: Hydrazinolysis (This Protocol)

Substituted o-Toluidine
or Benzonitrile

Methyl 1H-indazole-4-carboxylate
(CAS: 192945-49-6)

Multi-step synthesis

1H-Indazole-4-carbohydrazide
(Target Compound)

Hydrazine Hydrate,
Ethanol, Reflux

Click to download full resolution via product page

Caption: Synthetic pathway to 1H-indazole-4-carbohydrazide.

Detailed Protocol: Hydrazinolysis of Methyl 1H-indazole-
4-carboxylate
This protocol is adapted from established procedures for the synthesis of similar

carbohydrazides.[7] The causality behind this choice is its simplicity, use of common reagents,

and typically high conversion rate.

Materials & Equipment:

Methyl 1H-indazole-4-carboxylate (1.0 eq)

Hydrazine hydrate (~80% solution, 3.0 to 5.0 eq)

Anhydrous Ethanol (EtOH)
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Round-bottom flask with reflux condenser and magnetic stirrer

Heating mantle or oil bath

Büchner funnel and filter paper

Standard laboratory glassware

Procedure:

Reaction Setup: To a round-bottom flask, add methyl 1H-indazole-4-carboxylate (1.0 eq).

Add anhydrous ethanol to dissolve the ester (approx. 10-15 mL per gram of ester).

Scientist's Note: Ensuring the ester is fully dissolved before adding the hydrazine prevents

localized high concentrations and promotes a homogenous reaction.

Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate

(3.0-5.0 eq) dropwise.

Scientist's Note: A molar excess of hydrazine hydrate is used to drive the equilibrium

towards the product, ensuring complete consumption of the starting ester.

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux

(approx. 80 °C) using a heating mantle. Monitor the reaction progress using Thin Layer

Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane. The

reaction is typically complete within 4-6 hours.

Self-Validation: The disappearance of the starting ester spot (which is less polar) and the

appearance of a new, more polar product spot (which will have a lower Rf value) on the

TLC plate validates the reaction's progression.

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature

and then place it in an ice bath for 30-60 minutes. The product, being a solid with strong

intermolecular hydrogen bonds, is often poorly soluble in cold ethanol and will precipitate.

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash

the solid cake with a small amount of cold ethanol to remove any residual hydrazine hydrate
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or unreacted starting material.

Drying: Dry the purified white solid under vacuum to obtain the final product, 1H-indazole-4-
carbohydrazide. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal
Chemistry
The 1H-indazole core is a privileged scaffold found in numerous therapeutics, including the

PARP inhibitor Niraparib (for ovarian cancer) and the multi-kinase inhibitor Pazopanib (for renal

cell carcinoma).[1] The addition of a carbohydrazide moiety provides a key building block for

creating libraries of drug candidates through reactions like Schiff base formation or cyclization

into heterocycles like oxadiazoles.

Recent studies have highlighted the critical role of the carbohydrazide group in enzyme

inhibition. For instance, a series of 3-substituted 1H-indazoles revealed that a carbohydrazide

moiety was crucial for potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1),

a key target in cancer immunotherapy.[1] IDO1 suppresses the immune system by depleting

tryptophan in the tumor microenvironment. Inhibiting this enzyme can restore T-cell function

and enhance anti-tumor immunity.

Given this precedent, 1H-indazole-4-carbohydrazide represents a highly valuable starting

point for developing inhibitors against cancer, inflammatory, or infectious disease targets.[8][9]

[10]

Logical Pathway: Targeting IDO1 for Cancer
Immunotherapy
The diagram below illustrates the rationale for targeting the IDO1 pathway, a relevant area of

investigation for novel indazole carbohydrazides.
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Caption: Targeting the IDO1 pathway with indazole-based inhibitors.

Conclusion
1H-indazole-4-carbohydrazide is a structurally significant molecule that combines the proven

therapeutic potential of the 1H-indazole scaffold with the versatile reactivity of a carbohydrazide

functional group. While specific experimental data for this compound is sparse, this guide

provides a robust framework for its synthesis and characterization based on established

chemical principles. Its strong potential as a precursor for novel enzyme inhibitors and other
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therapeutic agents makes it a compound of high interest for academic and industrial drug

discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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